molecular formula C7H7BCl2O2 B7940142 [(2,5-Dichlorophenyl)methyl]boronic acid

[(2,5-Dichlorophenyl)methyl]boronic acid

Cat. No.: B7940142
M. Wt: 204.85 g/mol
InChI Key: QVVGJPCEOGYZFU-UHFFFAOYSA-N
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Description

[(2,5-Dichlorophenyl)methyl]boronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dichlorophenyl)methyl]boronic acid typically involves the reaction of 2,5-dichlorobenzyl bromide with a boron-containing reagent. One common method is the reaction with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve consistent product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dichlorophenyl)methyl]boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution of the chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)methyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

[(2,5-Dichlorophenyl)methyl]boronic acid can be compared with other boronic acids such as:

This compound is unique due to the specific positioning of chlorine atoms, which enhances its reactivity and makes it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

(2,5-dichlorophenyl)methylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGJPCEOGYZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=C(C=CC(=C1)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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